Phosphide(3-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphide(3-) is a member of monoatomic phosphorus.

Scientific Research Applications

Phosphide Resistance in Insect Species

Research has shown that certain insect species, such as Tribolium castaneum and Rhyzopertha dominica, have developed resistance to phosphine, a gas derived from phosphide used as an insecticide for stored grains. This resistance poses challenges for pest control in agricultural storage (Opit et al., 2012).

Catalytic Decomposition of Toxic Chemicals

Studies have explored the use of phosphide in the catalytic decomposition of phosphine, a toxic chemical. Catalysts like iron group metals supported on carbon nanotubes have been investigated for their effectiveness in decomposing phosphine (Li et al., 2014).

Photovoltaic Applications

Zinc phosphide has shown potential for photovoltaic applications due to its high absorption of visible light. Different synthetic strategies for phase-pure and crystalline zinc phosphide nanoparticles have been developed, demonstrating the potential for renewable energy technologies (Mobarok et al., 2014).

Toxicological Studies

Various studies have investigated the toxicological aspects of phosphides, especially in the context of accidental or intentional poisoning. For example, the ingestion of aluminum phosphide, a common pesticide, has been associated with high mortality due to its conversion to phosphine gas (Singh et al., 1996).

Sustainable Catalysis

Metal phosphides, particularly transition metal phosphides, have been studied for their application in sustainable catalysis. These materials are useful in various fields such as electrocatalysis, photocatalysis, and environmental remediation due to their unique physicochemical properties (Li et al., 2021).

Phosphide-Induced Oxidative Stress Studies

Research has also focused on understanding how exposure to phosphides, like aluminum phosphide, can lead to oxidative stress in organisms. This research is crucial for both forensic and clinical practices to improve our understanding of phosphide toxicity (Liang et al., 2019).

Prebiotic Chemistry

Phosphide minerals from iron meteorites have been studied for their role in providing reactive phosphorus on early Earth, contributing to the formation of life. This research suggests that phosphides could have been a significant source of reactive phosphorus, essential for prebiotic chemistry (Pasek & Lauretta, 2005).

properties

CAS RN |

22569-71-7 |

|---|---|

Product Name |

Phosphide(3-) |

Molecular Formula |

P-3 |

Molecular Weight |

30.973762 g/mol |

IUPAC Name |

phosphorus(3-) |

InChI |

InChI=1S/P/q-3 |

InChI Key |

FZTWZIMSKAGPSB-UHFFFAOYSA-N |

SMILES |

[P-3] |

Canonical SMILES |

[P-3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

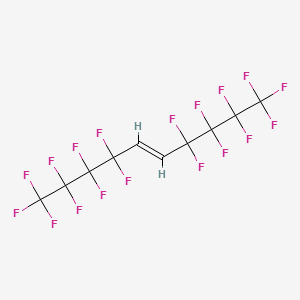

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)